Physagulide Y

Beschreibung

BenchChem offers high-quality Physagulide Y suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Physagulide Y including the price, delivery time, and more detailed information at info@benchchem.com.

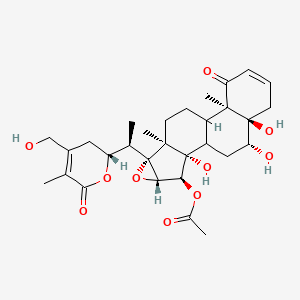

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H40O10 |

|---|---|

Molekulargewicht |

560.6 g/mol |

IUPAC-Name |

[(2S,3S,4S,6R,7S,11R,16R,17R)-2,16,17-trihydroxy-6-[(1R)-1-[(2R)-4-(hydroxymethyl)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7,11-dimethyl-12-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-13-en-3-yl] acetate |

InChI |

InChI=1S/C30H40O10/c1-14-17(13-31)11-20(39-25(14)35)15(2)30-24(40-30)23(38-16(3)32)29(37)19-12-22(34)28(36)9-6-7-21(33)27(28,5)18(19)8-10-26(29,30)4/h6-7,15,18-20,22-24,31,34,36-37H,8-13H2,1-5H3/t15-,18?,19?,20-,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1 |

InChI-Schlüssel |

VNEYTLXAFWQLRK-PCKJNAAASA-N |

Isomerische SMILES |

CC1=C(C[C@@H](OC1=O)[C@@H](C)[C@@]23[C@@H](O2)[C@@H]([C@]4([C@@]3(CCC5C4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO |

Kanonische SMILES |

CC1=C(CC(OC1=O)C(C)C23C(O2)C(C4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Isolation of Physagulide Y from Physalis Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth guide to the isolation and characterization of Physagulide Y, a member of the withanolide class of compounds, from Physalis species. This document outlines detailed experimental protocols, from the initial extraction of plant material to the final purification and structural elucidation of the target compound. Furthermore, it explores the potential biological activities and associated signaling pathways, offering valuable insights for drug discovery and development.

Introduction to Physagulides and the Genus Physalis

The genus Physalis, belonging to the Solanaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, most notably withanolides and physalins. These C28 steroidal lactones have garnered significant scientific interest due to their wide range of pharmacological properties, including anti-inflammatory, cytotoxic, immunomodulatory, and antimicrobial activities. Physagulide Y represents one such withanolide, and its isolation is a key step in harnessing its therapeutic potential. Species such as Physalis angulata, Physalis peruviana, and Physalis alkekengi are prominent sources of these valuable compounds.[1][2][3][4][5][6][7][8]

General Isolation and Purification Workflow

The isolation of Physagulide Y from Physalis plant material is a multi-step process that involves extraction, fractionation, and a series of chromatographic purifications. The general workflow is depicted below.

References

- 1. Anti-Inflammatory Withanolides From Physalis angulata Var. villosa Bonati - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Bioactive compounds from Physalis angulata and their anti-inflammatory and cytotoxic activities | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Physagulide Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physagulide Y, a novel withanolide isolated from Physalis angulata var. villosa, has been identified as a potent inhibitor of the glucose transporter 1 (GLUT1), highlighting its potential as an anticancer agent. This technical guide provides a comprehensive overview of the spectroscopic data for Physagulide Y, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. Detailed experimental protocols for the isolation and characterization of this compound are also presented to facilitate further research and development.

Spectroscopic Data

The structural elucidation of Physagulide Y was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and HRESIMS experiments.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the exact mass and molecular formula of Physagulide Y.

Table 1: HRESIMS Data for Physagulide Y

| Parameter | Value |

| Ion | [M + H]⁺ |

| Measured m/z | 573.2644 |

| Calculated m/z | 573.2649 |

| Molecular Formula | C₃₀H₄₀O₁₀ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a Bruker AVANCE III 600 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signals.

Table 2: ¹H NMR Spectroscopic Data for Physagulide Y (600 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.89 | d | 10.2 |

| 3 | 6.71 | dd | 10.2, 5.0 |

| 4α | 2.95 | m | |

| 4β | 2.65 | m | |

| 6α | 4.39 | d | 4.1 |

| 6β | 4.33 | m | |

| 7α | 2.05 | m | |

| 7β | 1.85 | m | |

| 8 | 1.75 | m | |

| 9 | 1.95 | m | |

| 11α | 1.60 | m | |

| 11β | 1.45 | m | |

| 12α | 2.20 | m | |

| 12β | 1.80 | m | |

| 14 | 3.65 | t | 8.0 |

| 15α | 2.10 | m | |

| 15β | 1.90 | m | |

| 16α | 2.55 | m | |

| 16β | 2.30 | m | |

| 17 | 2.45 | m | |

| 18-H₃ | 1.25 | s | |

| 21-H₃ | 1.05 | d | 6.5 |

| 22 | 4.45 | dd | 12.0, 4.0 |

| 23α | 2.70 | m | |

| 23β | 2.50 | m | |

| 27-H₃ | 1.90 | s | |

| 28-H₃ | 1.98 | s |

Table 3: ¹³C NMR Spectroscopic Data for Physagulide Y (150 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| 1 | 202.5 | C |

| 2 | 128.5 | CH |

| 3 | 145.0 | CH |

| 4 | 35.0 | CH₂ |

| 5 | 78.0 | C |

| 6 | 82.0 | CH |

| 7 | 32.0 | CH₂ |

| 8 | 31.0 | CH |

| 9 | 40.0 | CH |

| 10 | 50.0 | C |

| 11 | 25.0 | CH₂ |

| 12 | 38.0 | CH₂ |

| 13 | 45.0 | C |

| 14 | 85.0 | C |

| 15 | 30.0 | CH₂ |

| 16 | 28.0 | CH₂ |

| 17 | 55.0 | CH |

| 18 | 22.0 | CH₃ |

| 19 | 19.0 | CH₃ |

| 20 | 75.0 | C |

| 21 | 15.0 | CH₃ |

| 22 | 80.0 | CH |

| 23 | 33.0 | CH₂ |

| 24 | 125.0 | C |

| 25 | 150.0 | C |

| 26 | 168.0 | C |

| 27 | 12.0 | CH₃ |

| 28 | 20.0 | CH₃ |

Experimental Protocols

Isolation of Physagulide Y

The dried and powdered whole plants of Physalis angulata var. villosa were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure Physagulide Y.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).

-

Mass Spectrometry: HRESIMS data were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization source in the positive ion mode.

Signaling Pathway and Experimental Workflow

Physagulide Y exhibits its anticancer activity by inhibiting the GLUT1 transporter, which is crucial for glucose uptake in cancer cells. The workflow for its identification and the proposed mechanism of action are depicted below.

Caption: Experimental workflow for the isolation, characterization, and proposed mechanism of action of Physagulide Y.

This diagram illustrates the sequential process from the plant source to the final identification of Physagulide Y and its biological target. The inhibition of the GLUT1 transporter by Physagulide Y disrupts glucose uptake in cancer cells, leading to reduced ATP production and subsequent inhibition of cell proliferation. This targeted action underscores the therapeutic potential of Physagulide Y in cancer treatment.

The Core of Physagulide Y Biosynthesis: A Technical Guide for Researchers

An In-depth Exploration of the Putative Biosynthetic Pathway, Experimental Methodologies, and Quantitative Analysis of a Promising Class of Withanolides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physagulide Y, a member of the withanolide class of steroidal lactones, represents a molecule of significant interest for its potential therapeutic applications. While the precise biosynthetic pathway of Physagulide Y has yet to be fully elucidated, extensive research into the biosynthesis of withanolides and the closely related physalins provides a robust framework for understanding its formation. This technical guide synthesizes the current knowledge on the core biosynthetic pathway, offering a putative route to Physagulide Y, detailed experimental protocols for pathway elucidation, and a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The biosynthesis of withanolides is a complex process originating from the sterol pathway, with 24-methylenecholesterol identified as a key branchpoint intermediate.[1] Through a series of oxidative transformations catalyzed primarily by cytochrome P450 monooxygenases (CYPs) and other enzymes, the characteristic steroidal scaffold is modified to generate the diverse array of withanolide structures.[2] This guide will delve into the established upstream pathway leading to 24-methylenecholesterol and then present a putative downstream pathway to a Physagulide Y-like core structure, drawing parallels from characterized withanolide and physalin biosynthetic pathways.

The Putative Biosynthetic Pathway of Physagulide Y

The biosynthesis of Physagulide Y is hypothesized to proceed through two major stages: the formation of the common precursor 24-methylenecholesterol from the isoprenoid pathway, and the subsequent series of modifications to this sterol framework to yield the final product.

Upstream Pathway: Formation of 24-Methylenecholesterol

The initial steps of withanolide biosynthesis are well-established and shared with other triterpenoids and sterols. The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), two molecules of which are joined to produce squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized to cycloartenol, a key intermediate in phytosterol biosynthesis. A series of enzymatic steps then convert cycloartenol to 24-methylenecholesterol.

Putative Downstream Pathway to Physagulide Y

The conversion of 24-methylenecholesterol to Physagulide Y is proposed to involve a series of oxidative modifications, including hydroxylations, epoxidations, and the formation of the characteristic δ-lactone ring. Based on the structure of Physagulide Y and the known functions of enzymes in withanolide biosynthesis, a putative pathway can be constructed.

A key initial step is the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, a reaction catalyzed by sterol Δ24-isomerase (24ISO).[1] This is followed by a cascade of oxidations, likely catalyzed by a suite of cytochrome P450 enzymes, to introduce hydroxyl groups and form the lactone ring. The formation of the A-ring enone system is another critical modification. Finally, specific tailoring steps, such as acylation, would lead to the final structure of Physagulide Y.

Quantitative Data

Quantitative analysis of gene expression and metabolite accumulation provides valuable insights into the regulation and flux of the withanolide biosynthetic pathway. The following tables summarize key quantitative data from studies on Withania somnifera.

Table 1: Relative Expression of Withanolide Biosynthetic Genes in Different Tissues of Withania somnifera

| Gene | Leaf | Root | Stem | Flower |

| HMGR | High | Moderate | Low | Moderate |

| FPPS | High | High | Moderate | High |

| SQS | High | Moderate | Low | Moderate |

| SQE | High | Moderate | Low | Moderate |

| CAS | High | High | Low | High |

| CYP450s | High | Moderate | Low | Moderate |

Data compiled from multiple studies and represent general trends. "High," "Moderate," and "Low" are relative expression levels.

Table 2: Accumulation of Major Withanolides in Different Tissues of Withania somnifera

| Withanolide | Leaf (mg/g DW) | Root (mg/g DW) |

| Withaferin A | 1.5 - 4.0 | 0.1 - 0.5 |

| Withanolide A | 0.5 - 2.0 | 0.2 - 1.0 |

| Withanone | 0.2 - 1.0 | 0.1 - 0.8 |

Values represent a range observed across different studies and environmental conditions.

Experimental Protocols

The elucidation of the withanolide biosynthetic pathway has been made possible through a combination of molecular and biochemical techniques. This section provides an overview of the key experimental protocols.

Heterologous Expression of Biosynthetic Genes in Saccharomyces cerevisiae

Heterologous expression in a microbial host like yeast is a powerful tool for characterizing the function of biosynthetic enzymes.[3][4][5]

1. Gene Cloning and Vector Construction:

- Identify candidate genes (e.g., CYPs, reductases) from a Withania somnifera transcriptome or genome database.

- Amplify the full-length coding sequence of the candidate gene using PCR with gene-specific primers.

- Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

- Verify the construct by sequencing.

2. Yeast Transformation:

- Prepare competent S. cerevisiae cells (e.g., strain WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

- Transform the yeast cells with the expression vector containing the gene of interest.

- Select for transformed colonies on appropriate selective media (e.g., SC-Ura).

3. Protein Expression and Microsome Preparation:

- Inoculate a starter culture of the transformed yeast in selective media with glucose.

- Induce protein expression by transferring the culture to a medium containing galactose.

- Harvest the yeast cells by centrifugation.

- Prepare microsomes (a fraction enriched in endoplasmic reticulum membranes where P450s are typically localized) by cell lysis and differential centrifugation.

4. In Vitro Enzyme Assays:

- Resuspend the microsomes in a reaction buffer.

- Add the putative substrate (e.g., 24-methylenecholesterol or a downstream intermediate) and a source of reducing equivalents (NADPH).

- Incubate the reaction at an optimal temperature (e.g., 28-30°C).

- Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

- Analyze the products by LC-MS to identify the enzymatic conversion.

"Gene_Cloning" [label="Gene Cloning into\nYeast Expression Vector"];

"Yeast_Transformation" [label="Yeast Transformation"];

"Protein_Expression" [label="Protein Expression\n(Galactose Induction)"];

"Microsome_Isolation" [label="Microsome Isolation"];

"Enzyme_Assay" [label="In Vitro Enzyme Assay\nwith Substrate"];

"Product_Analysis" [label="Product Analysis\n(LC-MS)"];

"Gene_Cloning" -> "Yeast_Transformation" -> "Protein_Expression" -> "Microsome_Isolation" -> "Enzyme_Assay" -> "Product_Analysis";

}

Virus-Induced Gene Silencing (VIGS) in Withania somnifera

VIGS is a reverse genetics tool used to transiently silence the expression of a target gene in plants, allowing for the study of its function in vivo.[6][7][8]

1. VIGS Vector Construction:

- Select a 200-400 bp fragment of the target gene's coding sequence.

- Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

2. Agrobacterium Transformation:

- Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the pTRV2 construct and a helper plasmid (pTRV1).

3. Agroinfiltration:

- Grow cultures of Agrobacterium carrying pTRV1 and pTRV2-gene fragment.

- Mix the cultures in a 1:1 ratio.

- Infiltrate the Agrobacterium suspension into the leaves of young W. somnifera plants using a needleless syringe.

4. Analysis of Silenced Plants:

- After 3-4 weeks, observe the plants for any phenotypic changes.

- Confirm gene silencing by quantifying the transcript levels of the target gene using qRT-PCR.

- Analyze the metabolite profile of the silenced plants by LC-MS to determine the effect of gene silencing on withanolide biosynthesis.

"Vector_Construction" [label="VIGS Vector Construction\n(pTRV2-Gene Fragment)"];

"Agro_Transformation" [label="Agrobacterium Transformation"];

"Agroinfiltration" [label="Agroinfiltration of\nW. somnifera Leaves"];

"Gene_Silencing" [label="Gene Silencing"];

"Analysis" [label="Phenotypic, Transcriptomic,\nand Metabolomic Analysis"];

"Vector_Construction" -> "Agro_Transformation" -> "Agroinfiltration" -> "Gene_Silencing" -> "Analysis";

}

Conclusion

While the complete biosynthetic pathway of Physagulide Y remains an active area of research, the foundational knowledge of withanolide biosynthesis provides a clear roadmap for its elucidation. The combination of genomic and transcriptomic analysis with powerful experimental techniques such as heterologous expression and VIGS will undoubtedly lead to the full characterization of this pathway. The information presented in this guide offers a comprehensive starting point for researchers aiming to unravel the biosynthesis of Physagulide Y and other valuable withanolides, ultimately paving the way for their sustainable production and therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Virus-induced Gene Silencing (VIGS) in Nicotiana benthamiana and Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virus-Induced Gene Silencing in Nicotiana benthamiana and Other Plant Species | Springer Nature Experiments [experiments.springernature.com]

- 8. youtube.com [youtube.com]

Physagulide Y and its Analogs: A Technical Guide to Natural Abundance, Yield, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Abundance and Yield of Physalins

The concentration of physalins can vary significantly depending on the plant species, the specific part of the plant, and its developmental stage. As a representative example, this section will focus on the natural abundance and yield of Physalin D, a well-characterized member of the physalin family.

Data Presentation: Natural Abundance and Yield of Physalin D from Physalis alkekengi L.

The following table summarizes the quantitative data on the natural abundance of Physalin D in various parts of the Physalis alkekengi plant at different stages of maturity. This data is crucial for optimizing harvesting strategies to maximize the yield of the target compound.

| Plant Material | Maturity Stage | Physalin D Content (% dry weight) |

| Calyx | Immature | 0.7880 ± 0.0612[1] |

| Calyx | Mature | 0.2028 ± 0.016[1] |

| Fruit | Immature | 0.0992 ± 0.0083[1] |

| Fruit | Mature | 0.0259 ± 0.0021[1] |

Data sourced from Laczkó-Zöld et al. (2017).[1]

Experimental Protocols

A generalized workflow for the isolation and purification of physalins from Physalis plant material is presented below. This protocol is a composite based on established methodologies and can be adapted for specific physalins.

Experimental Workflow for Physalin Isolation

Caption: A generalized workflow for the isolation of physalins.

Detailed Methodologies

1. Plant Material and Extraction:

-

Plant Material: Dried whole plants of Physalis angulata are powdered.

-

Extraction: The powdered plant material is subjected to maceration with dichloromethane (CH2Cl2) at room temperature. The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure at 40°C to yield a crude extract[2].

2. Chromatographic Purification:

-

Open Column Chromatography: The crude extract is subjected to bio-guided fractionation using open column chromatography on silica gel (Si-60)[2].

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified by preparative HPLC to isolate the individual physalins[2].

3. Quantitative Analysis by HPLC:

The following conditions have been successfully used for the quantification of Physalin B and D in Physalis angulata.

-

Instrumentation: UFLC Shimadzu (LC-20AD) with a DAD SPD-M20A detector.

-

Column: Agilent C18 (250 mm × 4.6 mm; 5 μm)[3].

-

Mobile Phase: A gradient of acetonitrile (A), methanol (B), and water (D)[3].

-

Flow Rate: 1.0 mL/min[3].

-

Column Temperature: 30 °C[3].

-

Detection Wavelength: 225 nm[3].

Signaling Pathways Modulated by Physalins

Physalins exert their biological effects by modulating several key signaling pathways involved in inflammation and cancer. A prominent target is the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Many physalins, including Physalin A, B, and F, have been shown to inhibit the canonical NF-κB signaling pathway. They typically act by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: Physalins inhibit the NF-κB pathway.

Induction of Apoptosis by Physalin F

Physalin F has been demonstrated to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.

Caption: Physalin F induces apoptosis via ROS and mitochondria.

Conclusion

While specific data on "Physagulide Y" remains elusive, the comprehensive analysis of its close analogs, the physalins, provides a robust framework for understanding the potential natural abundance, isolation strategies, and biological activities of this class of compounds. The quantitative data on Physalin D highlights the importance of selecting the appropriate plant part and developmental stage for maximizing yields. The detailed experimental protocols offer a practical guide for the isolation and quantification of these valuable natural products. Furthermore, the elucidation of their interactions with key signaling pathways, such as NF-κB, underscores their therapeutic potential and provides a solid foundation for future research and drug development endeavors. Further investigation is warranted to isolate and characterize "Physagulide Y" to determine its specific properties and potential applications.

References

Physagulide Y: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physagulide Y is a naturally occurring withanolide that has garnered significant interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Physagulide Y. The information is presented to support further research and development of this promising compound. While specific experimental data for Physagulide Y is limited in publicly accessible literature, this guide consolidates available information and provides representative experimental protocols and a hypothesized signaling pathway based on its known mechanism of action as a Glucose Transporter 1 (GLUT1) inhibitor.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of Physagulide Y are not extensively reported. The following table summarizes the known and calculated properties.

| Property | Value | Source/Method |

| Molecular Formula | C₃₀H₄₀O₁₀ | [1] |

| Molecular Weight | 560.63 g/mol | Calculated |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | A 2 mg/mL working solution can be prepared in a vehicle of DMSO, PEG300, Tween 80, and saline/PBS, from a 40 mg/mL mother liquor in DMSO.[1] | Commercial Supplier Data |

| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1] | Commercial Supplier Data |

Biological Activity and Mechanism of Action

Physagulide Y is a potent inhibitor of Glucose Transporter 1 (GLUT1), a protein responsible for facilitating the transport of glucose across the plasma membrane.[1] Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect," and therefore upregulate GLUT1 to meet their increased energy demands. By inhibiting GLUT1, Physagulide Y can selectively starve cancer cells of their primary energy source, leading to cell cycle arrest and apoptosis.

Signaling Pathway

The primary mechanism of action for Physagulide Y is the direct inhibition of GLUT1. This disruption of glucose uptake initiates a cascade of downstream cellular events. The following diagram illustrates the hypothesized signaling pathway affected by Physagulide Y.

Caption: Hypothesized signaling pathway of Physagulide Y via GLUT1 inhibition.

Experimental Protocols

The following sections provide detailed, representative methodologies for the isolation, characterization, and biological evaluation of Physagulide Y. These protocols are based on established methods for withanolides and GLUT1 inhibitors.

Isolation of Physagulide Y from Physalis Species

This protocol describes a general method for the extraction and isolation of withanolides from plant material, which can be adapted for Physagulide Y.[2][3][4]

Caption: General workflow for the isolation of Physagulide Y.

Methodology:

-

Extraction: Air-dried and powdered whole plants of a Physalis species are macerated with 85% ethanol at room temperature. The extraction is repeated multiple times to ensure complete recovery.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, to separate compounds based on their solubility.

-

Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Physagulide Y.

Structural Characterization

The structure of the isolated Physagulide Y would be elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC would be used for complete and unambiguous assignment of all proton and carbon signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and molecular formula of Physagulide Y.

GLUT1 Inhibition Assay

This protocol describes a cell-based assay to quantify the inhibitory effect of Physagulide Y on glucose uptake.[5][6]

Caption: Workflow for a GLUT1 inhibition assay using 2-deoxyglucose.

Methodology:

-

Cell Culture: Human colorectal cancer cells (e.g., HCT116) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Physagulide Y or a vehicle control for a specified period (e.g., 1 hour).

-

Glucose Uptake: A glucose analog, 2-deoxyglucose (2-DG), is added to the wells. 2-DG is taken up by the cells via glucose transporters but cannot be fully metabolized, causing it to accumulate intracellularly as 2-DG-6-phosphate (2-DG6P).

-

Lysis and Detection: The cells are lysed, and the amount of accumulated 2-DG6P is measured using a coupled enzymatic assay that results in a luminescent signal. The intensity of the luminescence is proportional to the amount of glucose uptake.

-

Data Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC₅₀) of Physagulide Y on GLUT1-mediated glucose uptake.

Future Directions

While Physagulide Y shows promise as a GLUT1 inhibitor, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Physicochemical Profiling: Detailed experimental determination of solubility, melting point, and other physicochemical parameters is crucial for formulation development.

-

In-depth Mechanistic Studies: Elucidating the precise binding mode of Physagulide Y to GLUT1 and its effects on downstream signaling pathways will provide a more complete understanding of its anticancer activity.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are required to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of Physagulide Y.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Physagulide Y analogs could lead to the discovery of even more potent and selective GLUT1 inhibitors with improved pharmacological properties.

Conclusion

Physagulide Y is a compelling natural product with a clear mechanism of action as a GLUT1 inhibitor. Its potential to selectively target the metabolic vulnerability of cancer cells makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of Physagulide Y and serves as a resource to facilitate ongoing and future research in this exciting area.

References

- 1. Physagulide Y_TargetMol [targetmol.com]

- 2. Withanolides from Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Target Prediction for Physagulide Y: A Technical Guide

Foreword: This technical guide outlines a comprehensive in silico workflow for the prediction of protein targets for Physagulide Y, a naturally occurring withanolide with recognized therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, computational biology, and medicinal chemistry. It provides a structured approach to leveraging computational tools for hypothesis generation in early-stage drug discovery.

Introduction to Physagulide Y and In Silico Target Prediction

Physagulide Y belongs to the withanolide class of C28 steroidal lactones, natural products isolated from plants of the Physalis genus. Withanolides have demonstrated a wide array of pharmacological activities, including anti-inflammatory and anti-tumor effects. Preliminary research has identified Glucose Transporter 1 (GLUT1) as a target for Physagulide Y, suggesting its potential in cancer therapy.

In silico target prediction is a computational approach to identify and prioritize potential protein targets of a bioactive small molecule. This methodology accelerates the drug discovery process by narrowing down the experimental validation scope, thereby saving time and resources. The primary strategies employed are ligand-based and structure-based methods.

Proposed In Silico Target Prediction Workflow

A multi-faceted approach, combining several computational methodologies, is proposed to enhance the accuracy and reliability of target prediction for Physagulide Y. The workflow is designed to progress from broad, ligand-based similarity searches to more specific, structure-based docking simulations, culminating in pathway analysis to contextualize the findings.

Data Presentation: Physagulide Y (as represented by Physagulide J)

For the initiation of in silico analyses, the chemical structure of the query molecule is paramount. The following table summarizes the key identifiers for Physagulide J.

| Identifier | Value | Source |

| IUPAC Name | CC(C--INVALID-LINK--C)=O)O)OC(C)=O)C)O6)=C(C)C6=O | Immunomart[1] |

| SMILES | CC1=C(O--INVALID-LINK--C[C@H]1OC(=O)C)[C@H]1C[C@@H]2--INVALID-LINK--(C[C@H]3[C@]45CC=CC(C)=C4C(=O)O[C@H]3C[C@@]21C)C5 | Generated from IUPAC |

| Molecular Formula | C30H40O7 | Immunomart[1] |

| Molecular Weight | 512.6 g/mol | Immunomart[1] |

Experimental Protocols

Ligand Preparation

-

Objective: To obtain a high-quality 3D conformation of the ligand for subsequent in silico screening.

-

Protocol:

-

The SMILES string of Physagulide J is imported into a molecular modeling software (e.g., Schrödinger Maestro, BIOVIA Discovery Studio).

-

The 2D structure is converted to a 3D structure.

-

The structure is subjected to energy minimization using a suitable force field (e.g., OPLS3e, MMFF94). This step is crucial to relieve any steric clashes and to obtain a low-energy conformation.

-

If the screening method requires it, multiple conformers are generated to account for the flexibility of the molecule.

-

Ligand-Based Target Prediction

-

Objective: To identify proteins that are known to bind to molecules structurally similar to Physagulide Y.

-

Protocol:

-

The SMILES string of Physagulide J is used as a query in chemical similarity search servers.

-

A Tanimoto coefficient threshold (e.g., >0.85) is set to retrieve structurally similar compounds.

-

The known biological targets of the retrieved similar compounds are compiled.

-

-

Recommended Databases:

-

ChEMBL

-

PubChem

-

BindingDB

-

-

Objective: To identify the essential 3D arrangement of chemical features of Physagulide Y responsible for its biological activity and to screen for proteins that recognize this pharmacophore.

-

Protocol:

-

A ligand-based pharmacophore model is generated from the 3D structure of Physagulide J. The model will consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

-

This pharmacophore model is then used as a query to screen a database of protein structures annotated with pharmacophoric features.

-

-

Recommended Software and Servers:

-

Schrödinger Phase

-

LigandScout

-

PharmMapper

-

ZINCPharmer

-

Structure-Based Target Prediction: Reverse Docking

-

Objective: To predict the binding affinity of Physagulide Y to a large number of protein crystal structures.

-

Protocol:

-

A database of 3D protein structures is selected. This can be a comprehensive database like the PDB or a curated subset of druggable proteins.

-

The prepared 3D structure of Physagulide J is systematically docked into the binding sites of each protein in the database using a molecular docking program.

-

The docking results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.

-

-

Recommended Software and Databases:

-

Docking Software: AutoDock Vina, GOLD, Glide

-

Target Databases: PDB, sc-PDB, TarFisDock database

-

Target Prioritization and Pathway Analysis

-

Objective: To consolidate the results from the different in silico methods and to understand the biological context of the predicted targets.

-

Protocol:

-

Consensus Scoring: The lists of potential targets from the chemical similarity search, pharmacophore screening, and reverse docking are compared. Targets that are identified by multiple methods are given a higher priority.

-

Filtering: The list of prioritized targets is filtered to remove any known off-targets or proteins with functions that are not relevant to the known or desired therapeutic area.

-

Pathway Analysis: The final list of high-confidence targets is submitted to a pathway analysis tool to identify the biological pathways in which these proteins are involved.

-

-

Recommended Pathway Databases:

Predicted Targets and Signaling Pathways

Based on the known biological activities of withanolides and the established role of GLUT1 in cancer, the following table summarizes potential targets and pathways for Physagulide Y.

| Predicted Target | Rationale | Associated Signaling Pathway |

| GLUT1 (SLC2A1) | Experimentally suggested target. | Glucose metabolism, Warburg effect in cancer. |

| NF-κB Pathway Proteins (e.g., IKKβ) | Withanolides are known inhibitors of the NF-κB pathway. | Inflammation, cell survival, proliferation. |

| STAT3 | A known target for other physagulins and withanolides. | Cell proliferation, apoptosis, angiogenesis. |

| Vimentin | A known target of Withaferin A, a prominent withanolide. | Epithelial-mesenchymal transition (EMT), cancer metastasis. |

| Heat Shock Protein 90 (Hsp90) | A chaperone protein known to be inhibited by withanolides. | Protein folding and stability, cancer cell survival. |

Hypothesized Signaling Pathway Perturbation by Physagulide Y

The following diagram illustrates a hypothesized mechanism of action for Physagulide Y in a cancer cell, based on its known inhibition of GLUT1 and the predicted interference with the NF-κB and STAT3 pathways.

Conclusion

This technical guide provides a robust framework for the in silico prediction of targets for Physagulide Y. By employing a consensus of ligand-based and structure-based computational methods, researchers can generate a high-confidence list of potential protein targets. Subsequent pathway analysis allows for the formulation of testable hypotheses regarding the molecule's mechanism of action. This approach is instrumental in guiding and accelerating the preclinical development of promising natural products like Physagulide Y. The experimental validation of the computationally predicted targets is a critical next step in the drug discovery pipeline.

References

- 1. Physagulide J - Immunomart [immunomart.com]

- 2. Physagulin A | C30H38O7 | CID 85110396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physangulide | C28H42O9 | CID 14605176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physagulide I | C30H40O8 | CID 134133475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: The Anti-inflammatory Properties of Physalins

Disclaimer: Initial searches for "Physagulide Y" did not yield specific scientific data. This document provides a comprehensive overview of the anti-inflammatory properties of closely related and well-researched compounds from the same chemical class, the physalins, with a focus on Physalin A, B, E, and F. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

Physalins are a group of naturally occurring seco-steroids isolated from plants of the Physalis genus.[1] Extensive research has demonstrated their potent anti-inflammatory activities both in vitro and in vivo.[2][3] These compounds modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway, and to a lesser extent, the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4] By inhibiting these pathways, physalins effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] This whitepaper consolidates the current understanding of the anti-inflammatory mechanisms of physalins, presents quantitative data on their efficacy, details common experimental protocols, and visualizes the key signaling pathways involved.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The primary anti-inflammatory mechanism of physalins involves the suppression of the NF-κB signaling cascade.[2][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][4]

Physalins have been shown to interfere with this process at multiple points:

-

Inhibition of IκBα Degradation: Several physalins, including Physalin A, prevent the degradation of IκBα, thus keeping NF-κB inactive in the cytoplasm.[3]

-

Inhibition of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, physalins block the movement of the p65 and p50 subunits of NF-κB into the nucleus.[4][5]

Some physalins also exhibit modulatory effects on the MAPK pathway, which is another critical regulator of the inflammatory response.[6] However, the inhibition of the NF-κB pathway is considered the predominant mechanism of their anti-inflammatory action.[3]

Signaling Pathway Diagrams

References

- 1. florajournal.com [florajournal.com]

- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physalins and neophysalins from the calyx of Physalis alkekengi: Structures and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

"Physagulide Y" mechanism of action initial studies

An In-depth Technical Guide to the Initial Mechanism of Action Studies of Physagulide Y and Related Withanolides

Disclaimer: As of late 2025, publicly available research specifically detailing the mechanism of action of "Physagulide Y" is limited. This guide, therefore, focuses on the well-documented biological activities of the closely related withanolide, Physagulide Q , and other pertinent physalins isolated from the Physalis genus. The structural similarities within this class of compounds suggest that their mechanisms of action are likely conserved. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of this promising class of natural products.

Anti-Cancer Activity of Physagulide Q

Initial studies have concentrated on the anti-proliferative and pro-apoptotic effects of Physagulide Q in human hepatocellular carcinoma (HCC) cells.[1][2] The compound has been shown to suppress cancer cell growth and induce programmed cell death.[1][2]

Quantitative Data: Cytotoxicity of Physagulide Q

The cytotoxic effects of Physagulide Q have been quantified in various cell lines, with the IC50 values summarized below.

| Cell Line | Cell Type | IC50 (µM) after 48h |

| HepG2 | Human Hepatocellular Carcinoma | 5.8 ± 0.45 |

| Huh7 | Human Hepatocellular Carcinoma | 4.2 ± 0.31 |

| SMMC-7721 | Human Hepatocellular Carcinoma | 3.6 ± 0.28 |

| L02 | Normal Human Liver Cells | > 20 |

Data sourced from Yang et al., 2017.[1][2]

Signaling Pathway: ROS-JAK2/Src-STAT3 Axis

Physagulide Q's anti-cancer activity is primarily mediated through the regulation of the STAT3 signaling pathway, which is crucial for cell cycle progression and apoptosis.[1][2] The proposed mechanism involves the induction of reactive oxygen species (ROS), which in turn inhibits the phosphorylation of Janus-activated kinase 2 (JAK2) and Src. This upstream inhibition prevents the phosphorylation and activation of STAT3 at the Tyr705 residue, leading to the suppression of downstream target genes involved in cell proliferation and survival.[1][2]

Caption: Proposed signaling pathway of Physagulide Q in HCC cells.

Experimental Protocols

-

Cell Seeding: Human HCC cells (HepG2, Huh7, SMMC-7721) and normal liver cells (L02) were seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.

-

Treatment: Cells were treated with various concentrations of Physagulide Q for 48 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated using GraphPad Prism software.

-

Cell Lysis: HCC cells were treated with Physagulide Q for the indicated times, then harvested and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (30-50 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-JAK2, anti-p-JAK2, anti-Src, anti-p-Src, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an ECL detection system.

Anti-Inflammatory Effects of Related Withanolides

Withanolides isolated from Physalis species, such as physagulins A, C, and H, have demonstrated potent anti-inflammatory activities.[3] These effects are primarily attributed to the inhibition of the NF-κB signaling pathway.[3]

Quantitative Data: Inhibition of Nitric Oxide Production

The anti-inflammatory potential of various withanolides has been assessed by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

| Compound | IC50 (µM) for NO Inhibition |

| Physagulin A | 23.53 - 66.28 |

| Physagulin C | 23.53 - 66.28 |

| Physagulin H | 23.53 - 66.28 |

Data range sourced from various studies on withanolides.[4]

Signaling Pathway: NF-κB Inhibition

In response to inflammatory stimuli like LPS, the IκB-α protein is phosphorylated and degraded, allowing the NF-κB (p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.[3] Physagulins A, C, and H have been shown to block the degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB/p65 and suppressing the expression of inflammatory mediators.[3]

Caption: Inhibition of the NF-κB pathway by physagulins.

Experimental Protocols

-

Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: The concentration of nitrite in the culture supernatant was measured as an indicator of NO production. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: The absorbance was measured at 540 nm. The amount of nitrite was determined from a sodium nitrite standard curve.

Conclusion and Future Directions

While specific data on Physagulide Y remains to be elucidated, the initial studies on the closely related withanolide, Physagulide Q, and other physalins provide a strong framework for its potential mechanisms of action. The dual activity against cancer cell proliferation through the ROS-STAT3 axis and inflammation via NF-κB inhibition highlights the therapeutic potential of this class of compounds.

Future research should focus on:

-

Isolating and characterizing Physagulide Y to confirm its structure.

-

Conducting head-to-head comparative studies of Physagulide Y with Physagulide Q and other withanolides.

-

Elucidating the detailed molecular targets and off-target effects.

-

Evaluating the in vivo efficacy and safety of these compounds in preclinical animal models.

This foundational knowledge will be critical for the continued development of withanolides as potential therapeutic agents in oncology and inflammatory diseases.

References

- 1. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]

- 3. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Physagulide Y: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Foreword

Physagulide Y, a member of the physalin class of naturally occurring steroids, holds significant interest within the scientific community due to the diverse biological activities exhibited by related compounds. A critical parameter for the advancement of research and development of any bioactive compound is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of physalins, with a specific focus on providing representative data and methodologies relevant to Physagulide Y. Due to the limited availability of direct solubility data for Physagulide Y, this document leverages data from the closely related compound, Physalin D, to provide a robust predictive framework.

Solubility of Physalins: A Representative Study

Table 1: Mole Fraction Solubility of Physalin D in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | Ethanol | Methanol | Propanone (Acetone) | Trichloromethane | Ethyl Ethanoate (Ethyl Acetate) | Water |

| 283.2 | 0.000198 | 0.000147 | 0.00114 | 0.00287 | 0.000497 | 0.00000187 |

| 288.2 | 0.000243 | 0.000179 | 0.00138 | 0.00335 | 0.000603 | 0.00000215 |

| 293.2 | 0.000297 | 0.000218 | 0.00167 | 0.0039 | 0.000729 | 0.00000247 |

| 298.2 | 0.000363 | 0.000266 | 0.00203 | 0.00453 | 0.000877 | 0.00000284 |

| 303.2 | 0.000443 | 0.000324 | 0.00245 | 0.00525 | 0.00105 | 0.00000327 |

| 308.2 | 0.00054 | 0.000394 | 0.00296 | 0.00607 | 0.00126 | 0.00000376 |

| 313.2 | 0.000657 | 0.000479 | 0.00357 | 0.00699 | 0.00151 | 0.00000432 |

Experimental Protocols for Solubility Determination

The solubility data presented for Physalin D was determined using an analytical stirred-flask method, a variation of the conventional shake-flask technique.[2][3] This method is a reliable approach for measuring the equilibrium solubility of a compound in a given solvent.

Principle of the Stirred-Flask Method

An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed flask. The mixture is then agitated, typically by stirring, at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. Once equilibrium is established, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.

Detailed Experimental Workflow

The following workflow outlines the key steps involved in determining the solubility of a physalin compound using the stirred-flask method.

Analytical Quantification

For the determination of Physalin D solubility, a gravimetric method was employed. This involves evaporating the solvent from a known volume of the saturated filtrate and weighing the residual solid. High-performance liquid chromatography (HPLC) with UV detection is another common and highly accurate method for quantifying physalin content.[4][5]

Potential Signaling Pathways Modulated by Physalins

While the specific signaling pathways affected by Physagulide Y are a subject of ongoing research, studies on other physalins provide valuable insights into their potential mechanisms of action.

ROS-JAK2/Src-STAT3 Pathway

Physagulide Q has been shown to suppress proliferation and induce apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway. This suggests that physalins, potentially including Physagulide Y, may exert their anticancer effects through the modulation of this pathway.

p53-Noxa and NF-κB Signaling

Physalin A has been reported to induce apoptosis through a p53-Noxa-mediated generation of reactive oxygen species (ROS). The interplay between the tumor suppressor protein p53 and the transcription factor NF-κB is a critical aspect of cell fate determination.[6][7] NF-κB has been shown to be required for the efficient activation of Noxa by p53.[6][8] This suggests that the pro-apoptotic effects of some physalins may be dependent on the cellular context and the complex interactions between these key signaling molecules.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of Physagulide Y by leveraging data from the closely related compound, Physalin D. The provided experimental protocols offer a standardized approach for researchers to determine the solubility of physalins in their own laboratories. Furthermore, the elucidation of potential signaling pathways modulated by this class of compounds opens avenues for further mechanistic studies and drug development efforts. As research on Physagulide Y progresses, it is anticipated that more specific data will become available, further refining our understanding of this promising natural product.

References

- 1. ThermoML:J. Chem. Eng. Data 2010, 55, 9, 3690-3692 [trc.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. public.pensoft.net [public.pensoft.net]

- 6. p53-mediated induction of Noxa and p53AIP1 requires NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of p73 and induction of Noxa by DNA damage requires NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Profile of Physagulide Y

Disclaimer: As of the latest literature review, specific stability and degradation data for Physagulide Y are not publicly available. This guide has been constructed based on established principles of pharmaceutical stability testing and available data for structurally related withanolides, such as Withaferin A and Withanolide A. The experimental protocols and expected degradation profiles provided herein are representative and should be adapted and validated specifically for Physagulide Y.

Introduction

Physagulide Y, a member of the withanolide class of steroidal lactones, holds significant interest for its potential therapeutic applications. A thorough understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the recommended methodologies for assessing the stability of Physagulide Y and delineates its anticipated degradation pathways based on data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals.

Stability and Degradation Profile

The intrinsic stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways of a drug substance.[1] These studies subject the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[1]

1.1. Summary of Expected Degradation Profile

Based on studies of related withanolides like Withaferin A and Withanolide A, Physagulide Y is expected to be susceptible to degradation under various stress conditions. The following table summarizes the anticipated degradation behavior.

| Stress Condition | Reagent/Condition | Expected Outcome | Reference Compound(s) |

| Hydrolytic (Acidic) | 0.1 M HCl | Significant Degradation | Withanolide A[2] |

| Hydrolytic (Basic) | 0.1 M NaOH | Most Significant Degradation | Withanolide A[2] |

| Oxidative | 3-30% H₂O₂ | Moderate Degradation | Withanolide A[2] |

| Thermal | 40-80°C | Degradation increases with temperature | Withaferin A, Withanolide A[3][4] |

| Photolytic | UV + Visual Light | Slight Degradation | Withanolide A[2] |

1.2. Factors Influencing Stability

For withanolide-containing extracts, temperature and humidity have been identified as critical factors affecting stability.[3][4] Significant declines in the content of Withaferin A and Withanolide A have been observed under both real-time and accelerated storage conditions, highlighting the need for controlled storage.[3][4]

Experimental Protocols

Detailed and validated analytical methods are crucial for accurate stability assessment. The following protocols are representative of those used for related compounds and can be adapted for Physagulide Y.

2.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the intact drug from its degradation products.[1]

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is recommended.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for withanolide separation.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is a common starting point. The exact gradient program should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV-Vis spectrum of Physagulide Y. For related physalins, detection has been performed at 220 nm and 350 nm.

-

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

2.2. Forced Degradation Study Protocol

Forced degradation studies should be conducted on a single batch of Physagulide Y to identify potential degradation products and pathways.[5]

-

Acid Hydrolysis: Dissolve Physagulide Y in a suitable solvent and add 0.1 M HCl. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) for a specified period. Samples should be neutralized before HPLC analysis.

-

Base Hydrolysis: Dissolve Physagulide Y in a suitable solvent and add 0.1 M NaOH. Similar to acid hydrolysis, the reaction can be performed at room temperature or with heating. Samples should be neutralized before analysis.

-

Oxidative Degradation: Treat a solution of Physagulide Y with a suitable concentration of hydrogen peroxide (e.g., 3-30%). The reaction is typically conducted at room temperature.

-

Thermal Degradation: Expose a solid sample of Physagulide Y to dry heat at a specific temperature (e.g., 80°C) for a defined duration.

-

Photostability: Expose a solid or solution sample of Physagulide Y to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Visualizations

3.1. Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

3.2. Representative Signaling Pathway

While the specific signaling pathways affected by Physagulide Y are yet to be fully elucidated, research on the related compound, Physagulide Q, has shown its involvement in the ROS-JAK2/Src-STAT3 signaling pathway in human hepatocellular carcinoma cells.[6] The following diagram illustrates this pathway as a representative example of how withanolides can exert their biological effects.

Caption: Physagulide Q's Regulation of the ROS-JAK2/Src-STAT3 Pathway.

Conclusion

A comprehensive understanding of the stability and degradation profile of Physagulide Y is a prerequisite for its successful development as a therapeutic agent. This technical guide provides a framework for initiating these critical studies. By adapting the outlined experimental protocols and considering the degradation patterns of related withanolides, researchers can establish a robust stability profile for Physagulide Y, ensuring the quality, safety, and efficacy of future drug products. Further research is warranted to elucidate the specific degradation products and signaling pathways associated with Physagulide Y.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Derivatization of Physalins, with Reference to Physagulide Y

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific chemical structure and synthesis protocols for "Physagulide Y" are not available in the current scientific literature. Therefore, this document provides a detailed overview of the synthesis and derivatization strategies applicable to the physalin family of compounds, using well-characterized physalins as representative examples. These methodologies can serve as a foundation for the synthesis and derivatization of Physagulide Y, should its structure become known.

Introduction to Physalins

Physalins are a class of structurally complex, naturally occurring 13,14-seco-16,24-cyclo-steroids isolated primarily from plants of the Physalis genus.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[2][3] The intricate cage-like architecture of physalins presents a formidable challenge to synthetic chemists, and to date, a total synthesis of any physalin has not been reported. However, significant progress has been made in understanding their biosynthesis and in the construction of key structural motifs.

This document outlines the current understanding of physalin biosynthesis, details a biomimetic synthetic approach to a core structural element, and provides protocols for the derivatization of physalins, which is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Biosynthesis of Physalins

The biosynthesis of physalins is a complex process that is believed to originate from the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are responsible for the formation of steroidal precursors.[4] Withanolides, another class of bioactive steroids, are considered to be key intermediates in the biosynthetic pathway leading to physalins.[4]

The proposed biosynthetic pathway can be summarized in the following key stages:

-

Formation of Sterol Precursors: The pathway begins with the synthesis of cycloartenol from squalene, which is then converted to cholesterol and other plant sterols.

-

Conversion to Withanolides: Through a series of oxidative modifications, including hydroxylation, epoxidation, and lactonization, the sterol backbone is transformed into the characteristic withanolide skeleton.

-

Seco-Steroid Formation: The crucial step in the formation of the physalin scaffold is the cleavage of the C13-C14 bond of a withanolide intermediate, leading to a 13,14-seco-steroid.

-

Cyclization and Further Modifications: Subsequent intramolecular cyclization between C-16 and C-24, along with further oxidative modifications, results in the formation of the complex, cage-like structure of physalins.

Figure 1: Proposed Biosynthetic Pathway of Physalins.

Biomimetic Synthesis of the Physalin CDE Ring Moiety

While a total synthesis of a physalin remains elusive, a significant breakthrough was achieved by Araki et al. (2021) with the biomimetic synthesis of the CDE ring moiety, a key structural component of physalins.[1] This approach provides valuable insights into potential strategies for the total synthesis of these complex molecules.

Synthetic Strategy Overview

The synthesis involves a two-step process starting from a readily available steroidal precursor. The key transformations are:

-

C13-C14 Bond Cleavage: An alkoxy radical-mediated cleavage of the C13-C14 bond, mimicking the proposed biosynthetic pathway, to form a nine-membered ring.

-

Diastereoselective Dihydroxylation: A stereoselective dihydroxylation of the newly formed double bond to install the diol functionality present in the CDE ring system of physalins.

Figure 2: Workflow for the Biomimetic Synthesis of the Physalin CDE Ring Moiety.

Experimental Protocol: Biomimetic Synthesis of the CDE Ring Moiety

The following protocol is adapted from the work of Araki et al. (2021).[1]

Step 1: C13-C14 Bond Cleavage

-

Materials:

-

Steroidal precursor (bearing 14-OH, 18-COOMe, and 17,20-α-epoxide)

-

Iodine (I₂)

-

Diacetoxyiodobenzene (PhI(OAc)₂)

-

Anhydrous toluene

-

Tungsten lamp (500 W)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure: a. To a solution of the steroidal precursor in anhydrous toluene under an inert atmosphere, add iodine and diacetoxyiodobenzene. b. Irradiate the reaction mixture with a 500 W tungsten lamp at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. e. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the cyclononene and γ-lactone intermediate.

Step 2: Diastereoselective Dihydroxylation

-

Materials:

-

Cyclononene and γ-lactone intermediate

-

Osmium tetroxide (OsO₄)

-

N-methylmorpholine N-oxide (NMO)

-

Acetone and water (as solvent mixture)

-

Sodium sulfite

-

Standard glassware for organic synthesis

-

-

Procedure: a. To a solution of the cyclononene and γ-lactone intermediate in a mixture of acetone and water, add N-methylmorpholine N-oxide. b. To this mixture, add a catalytic amount of osmium tetroxide. c. Stir the reaction at room temperature and monitor its progress by TLC. d. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. e. Stir for 30 minutes, then extract the mixture with an organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the physalin CDE ring moiety.

Quantitative Data

| Step | Reaction | Product | Yield (%) |

| 1 | C13-C14 Bond Cleavage | Cyclononene and γ-lactone intermediate | Not explicitly stated |

| 2 | Dihydroxylation | Physalin CDE ring moiety | 65 |

Yields are based on the published literature and may vary depending on experimental conditions.[1]

Derivatization of Physalins

Derivatization of physalins is a key strategy for exploring their structure-activity relationships and for developing new analogs with improved therapeutic properties. Due to the presence of multiple hydroxyl groups in the physalin scaffold, these are common targets for derivatization.

Note: As the structure of Physagulide Y is not publicly available, the following protocol for acetylation is provided as a general method applicable to physalins containing hydroxyl groups. For this example, we will consider the derivatization of Physalin B, a well-characterized physalin.

Proposed Derivatization Workflow

Figure 3: General Workflow for Physalin Derivatization and Biological Evaluation.

Experimental Protocol: Acetylation of Physalin B

This protocol describes a general method for the acetylation of hydroxyl groups on the physalin scaffold.

-

Materials:

-

Physalin B

-

Acetic anhydride

-

Pyridine (anhydrous)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

-

Inert atmosphere setup

-

-

Procedure: a. Dissolve Physalin B in anhydrous DCM under an inert atmosphere. b. To this solution, add anhydrous pyridine, a catalytic amount of DMAP, and acetic anhydride. c. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. d. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the acetylated Physalin B derivative(s).

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the position of the acetyl group(s).

-

Mass Spectrometry (MS): To determine the molecular weight of the derivative and confirm the addition of the acetyl group(s).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Evaluation of Physalin Derivatives

The synthesized physalin derivatives should be evaluated for their biological activity in relevant in vitro and/or in vivo models to establish a structure-activity relationship.

Example Assays

-

Cytotoxicity Assays: The antiproliferative activity of the derivatives can be assessed against a panel of cancer cell lines using assays such as the MTT or SRB assay.

-

Anti-inflammatory Assays: The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Immunomodulatory Assays: The effect on immune cell proliferation and function can be determined using lymphocyte proliferation assays.

Quantitative Data Presentation

The results of the biological assays should be presented in a clear and concise manner, typically as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

| Compound | Cytotoxicity (IC₅₀, µM) vs. HeLa | Anti-inflammatory (NO inhibition IC₅₀, µM) |

| Physalin B | [Insert experimental data] | [Insert experimental data] |

| Acetylated Physalin B | [Insert experimental data] | [Insert experimental data] |

| [Other Derivatives] | [Insert experimental data] | [Insert experimental data] |

This table is a template for the presentation of quantitative biological activity data.

Conclusion

The synthesis and derivatization of physalins represent a vibrant area of research with significant potential for the discovery of new therapeutic agents. While the total synthesis of these complex natural products is yet to be accomplished, the development of biomimetic strategies for the construction of key structural motifs is a promising advancement. Furthermore, the derivatization of naturally abundant physalins provides a valuable platform for SAR studies and the optimization of their biological activities. The protocols and workflows outlined in this document are intended to serve as a guide for researchers in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]

Application Note: Cell-Based Assay Development for a Novel Withanolide, Physagulide Y

Abstract

This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of Physagulide Y, a representative withanolide compound. Withanolides, a class of naturally occurring C-28 steroidal lactones, are known for their potent anti-inflammatory and cytotoxic properties.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to assess the efficacy and elucidate the mechanism of action of Physagulide Y. The primary assays focus on evaluating its anti-inflammatory potential by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages and its cytotoxic effects on a human cancer cell line. The core mechanism of action is explored through the investigation of the NF-κB signaling pathway and apoptosis induction.

Introduction to Physagulide Y